![molecular formula C12H34N2O2Si3 B012640 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine CAS No. 106214-84-0](/img/structure/B12640.png)
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Overview
Description
Poly(dimethylsiloxane), aminopropyl terminated, is a type of silicone polymer that has amino groups at the end of its molecular chain. This compound is known for its flexibility, thermal stability, and resistance to various environmental factors. It is widely used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(dimethylsiloxane), aminopropyl terminated, is typically synthesized through a condensation reaction between hydroxyl-terminated poly(dimethylsiloxane) and aminopropyltriethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as tin or platinum compounds, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of poly(dimethylsiloxane), aminopropyl terminated, involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Poly(dimethylsiloxane), aminopropyl terminated, undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Cross-Linking: The amino groups can react with other functional groups, such as epoxides, to form cross-linked networks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Cross-Linking: Reagents such as epoxides and isocyanates are used, often in the presence of catalysts.
Major Products
The major products formed from these reactions include cross-linked polymers, modified siloxanes, and various functionalized derivatives .
Scientific Research Applications
The compound features a complex siloxane structure, which contributes to its unique properties and versatility in applications.
Surface Modification
One of the primary applications of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine is in the field of surface modification. Its silane groups enable it to bond effectively with various substrates, enhancing their chemical and physical properties. This is particularly useful in:
- Coating Technologies : Improving adhesion and durability of coatings on metals and polymers.
- Biomedical Applications : Modifying surfaces of implants to improve biocompatibility and reduce rejection rates.
Catalysis
The compound has shown potential as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for:
- Silane-Coupling Reactions : Facilitating the bonding of organic molecules to inorganic surfaces.
- Polymerization Processes : Acting as an initiator or modifier in polymer synthesis.
Nanotechnology
In nanotechnology, this compound is utilized for creating functionalized nanoparticles. Its silane groups allow for:
- Functionalization of Nanoparticles : Enhancing the stability and dispersibility of nanoparticles in solvents.
- Drug Delivery Systems : Developing targeted delivery mechanisms using modified nanoparticles that can carry therapeutic agents.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for:
- Chromatography : Used as a stationary phase modifier in liquid chromatography systems.
- Spectroscopy : Acting as a derivatizing agent to improve detection limits and specificity.
Case Study 1: Surface Functionalization for Biomedical Implants
A study demonstrated the use of this silane compound to enhance the surface properties of titanium implants. By applying a thin layer of the compound, researchers observed improved cell adhesion and proliferation rates compared to untreated surfaces. This indicates significant potential for improving implant success rates in orthopedic applications.
Case Study 2: Catalytic Activity in Organic Synthesis
Research highlighted its effectiveness as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions with high yields and selectivity, showcasing its utility in pharmaceutical chemistry where precision is crucial.
Mechanism of Action
The mechanism of action of poly(dimethylsiloxane), aminopropyl terminated, involves its ability to form strong bonds with various substrates through its amino groups. These bonds can enhance the mechanical properties and stability of the resulting materials. The compound can also interact with biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Poly(dimethylsiloxane), hydroxyl terminated: Similar in structure but lacks the amino groups, making it less reactive in certain applications.
Poly(dimethylsiloxane), vinyl terminated: Contains vinyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
Poly(dimethylsiloxane), aminopropyl terminated, is unique due to its amino groups, which provide additional reactivity and functionality. This makes it particularly useful in applications requiring strong bonding and cross-linking capabilities .
Biological Activity
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine, commonly referred to as aminopropyl siloxane, is a silicone-based compound characterized by its unique structure that includes multiple dimethylsilyl groups and an amino functional group. This compound is notable for its potential applications in various fields, including biomedical materials, coatings, and surface modifications due to its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C12H34N2O2Si3
- CAS Number : 106214-84-0
- Canonical SMILES : CSi(CCCN)OSi(C)OSi(C)CCCN
The biological activity of this compound primarily stems from its ability to interact with biomolecules through its amino groups, which can form covalent bonds with proteins and other cellular components. This interaction enhances the stability and functionality of these biomolecules, making the compound suitable for applications in drug delivery systems and tissue engineering.
Biological Activity Overview
Research indicates that aminopropyl siloxane exhibits several biological activities:
- Biocompatibility : Studies suggest that the compound is generally non-toxic and biocompatible, making it suitable for use in medical applications such as coatings for implants and drug delivery systems .
- Antimicrobial Properties : The presence of amino groups in the structure may contribute to antimicrobial activity, which is beneficial in preventing infections associated with medical devices .
- Cell Adhesion Enhancement : The compound has been shown to enhance cell adhesion in vitro, which is crucial for tissue engineering applications. The siloxane backbone provides a flexible matrix that supports cell growth and proliferation .
Case Study 1: Coatings for Medical Implants
A study investigated the use of aminopropyl siloxane as a coating material for medical implants. The results indicated that the coated implants demonstrated improved biocompatibility and reduced bacterial adhesion compared to uncoated controls. This suggests that the compound could significantly reduce the risk of infection post-surgery.
Case Study 2: Drug Delivery Systems
In another study, aminopropyl siloxane was incorporated into a drug delivery system designed for targeted therapy. The findings revealed that the compound facilitated controlled release of therapeutic agents while maintaining their stability, indicating its potential as a carrier for pharmaceuticals.
Dosage Effects
Research on dosage effects indicates that while aminopropyl siloxane is generally safe at typical application levels, higher concentrations may lead to skin irritation and eye damage. It is essential to adhere to recommended dosages to mitigate these risks .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for aminopropyl siloxane compared to other silicone-based compounds:
Compound | Biocompatibility | Antimicrobial Activity | Cell Adhesion Enhancement |
---|---|---|---|
3-Aminopropyl Siloxane | High | Moderate | High |
Poly(dimethylsiloxane) | Moderate | Low | Moderate |
Amino-functionalized Silicones | High | High | High |
Q & A
Q. What are the common synthetic routes for 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine, and how are intermediates characterized?
Basic
Synthesis typically involves multi-step silylation and amine functionalization. A representative approach includes:
Silylation of propan-1-amine precursors : Reacting 3-aminopropylsilane intermediates with chlorodimethylsilane in the presence of a base (e.g., triethylamine) to form silyl ether linkages.
Intermediate purification : Flash chromatography (e.g., using DCM/hexane gradients) to isolate intermediates, as described for analogous silyl-containing amines .
Characterization :
- NMR spectroscopy : Key for confirming silyl ether connectivity and dimethylsilyl environments (e.g., δ 0.1–0.3 ppm for Si–CH3 protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Example Reaction Conditions Table
Step | Reagents/Conditions | Purpose | Reference |
---|---|---|---|
1 | Chlorodimethylsilane, Et3N, THF | Silylation | |
2 | Flash chromatography (SiO2, DCM/MeOH) | Purification | |
3 | ¹H/¹³C NMR, GC-MS | Characterization |
Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?
Basic
- ¹H and ¹³C NMR : Critical for identifying proton environments (e.g., amine protons at δ 1.5–2.0 ppm, silyl methyl groups at δ 0.1–0.3 ppm) and verifying branching .
- FT-IR : Detects Si–O–Si stretching (~1000–1100 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Elemental analysis : Validates C, H, N, and Si content to confirm purity (>95%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex silyl ether regions .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine) .
- Storage : Inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis of silyl ethers .
Emergency Measures :
- Skin contact : Wash with soap/water for 15 minutes .
- Inhalation : Move to fresh air; administer oxygen if needed .
Q. How can researchers design experiments to study the reactivity of this compound's silyl ether linkages under varying conditions?
Advanced
- Experimental Design :
- Controlled hydrolysis : Expose to aqueous buffers (pH 3–10) at 25–60°C to assess Si–O bond stability .
- Kinetic studies : Monitor reaction progress via in situ FT-IR or HPLC to quantify degradation products .
- Split-plot designs : Use randomized blocks to test multiple variables (e.g., temperature, catalysts) efficiently .
Data Analysis : Apply Arrhenius equations to model degradation rates and identify activation energies.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when analyzing this compound?
Advanced
- Cross-validation : Compare NMR integration ratios with MS isotopic patterns to confirm molecular formula .
- DSC/TGA : Detect impurities (e.g., residual solvents) that skew NMR/MS results .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous spectral assignments .
Case Study : Inconsistent δ values for amine protons may arise from hydrogen bonding; use DMSO-d6 vs. CDCl3 solvent comparisons to assess .
Q. What role does this compound play in the development of supramolecular or hybrid materials, based on its structural features?
Advanced
- Supramolecular assembly : The branched silyl ether framework can act as a scaffold for host-guest systems (e.g., encapsulating metal ions) .
- Hybrid materials : Functionalize with siloxane polymers to create thermally stable coatings or drug delivery platforms .
Methodology :
Co-condensation : React with tetraethyl orthosilicate (TEOS) to form silica hybrids.
TEM/SAXS : Characterize nanostructure morphology and pore size distribution .
Properties
IUPAC Name |
3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRBLCDTKAWRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34N2O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97917-34-5 | |
Record name | α,ω-Bis(3-aminopropyl)polydimethylsiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97917-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00570379 | |
Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89467-59-4, 106214-84-0 | |
Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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